molecular formula C24H34O5 B3052843 Bufogenin B CAS No. 465-19-0

Bufogenin B

Cat. No.: B3052843
CAS No.: 465-19-0
M. Wt: 402.5 g/mol
InChI Key: MWFCMSURKYLINK-QDLCSJEJSA-N
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Description

Bufogenin B is a naturally occurring steroid lactone found in the venom glands of toads, particularly those of the genus Bufo. It is a member of the bufadienolide family, which are known for their potent cardiotonic properties. This compound has a molecular formula of C24H34O5 and a molecular weight of 402.52 . This compound has garnered significant interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bufogenin B involves both biocatalytic and chemical methods. The biocatalytic approach typically starts with the steroid small molecule androsta-4,9(11)-dien-3,17-dione. This molecule undergoes hydroxylation at the C14 position catalyzed by P450 enzymes, followed by chemical methods to construct the unsaturated lactone ring at the C17 position . The key steps include:

    Hydroxylation: Catalyzed by P450 enzymes such as CYP11411 and CYP44476.

    Lactone Ring Formation: Chemical assembly of the five- or six-membered unsaturated lactone ring at the C17 position.

Industrial Production Methods: Industrial production of this compound is still largely dependent on extraction from natural sources, particularly toad venom. advancements in biocatalysis and synthetic chemistry are paving the way for more efficient and scalable production methods .

Chemical Reactions Analysis

Bufogenin B undergoes various chemical reactions, including:

    Oxidation: Hydroxylation at the C14 position catalyzed by P450 enzymes.

    Reduction: Reduction of the C16 carbonyl group.

    Substitution: Formation of the unsaturated lactone ring at the C17 position through chemical substitution reactions.

Common Reagents and Conditions:

    Hydroxylation: P450 enzymes, androsta-4,9(11)-dien-3,17-dione as the substrate.

    Reduction: Sodium borohydride (NaBH4) for selective reduction.

    Lactone Formation: Use of tin reagents and Mukaiyama hydration for ring closure.

Major Products:

Scientific Research Applications

Bufogenin B has a wide range of scientific research applications:

Mechanism of Action

Bufogenin B exerts its effects primarily through inhibition of the Na+/K±ATPase enzyme, which is crucial for maintaining cellular ion balance. By binding to this enzyme, this compound disrupts ion transport, leading to increased intracellular calcium levels. This mechanism is responsible for its cardiotonic effects, as well as its ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)21(19(26)12-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19+,21+,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFCMSURKYLINK-QDLCSJEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493913
Record name (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-19-0, 119222-84-3
Record name Desacetylbufotalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufogenin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFOGENIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5L6RJ023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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